Computed Lipophilicity and Polar Surface Area Contrasted with Natural Amino Acid Analogs
Compared to its closest natural analogs, 2-amino-3-phenoxypropanoic acid exhibits a unique physicochemical profile. Its computed octanol-water partition coefficient (XLogP3) is -1.7, which is intermediate between the more lipophilic L-phenylalanine (-1.5) and the less lipophilic L-serine (-3.1) [1]. Simultaneously, its topological polar surface area (TPSA) of 72.6 Ų is higher than that of L-phenylalanine (63.3 Ų) but lower than L-serine (83.6 Ų) [1]. This combination provides a distinct balance of lipophilicity and polarity not offered by either natural amino acid.
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = -1.7; TPSA = 72.6 Ų |
| Comparator Or Baseline | L-Phenylalanine (XLogP3 = -1.5; TPSA = 63.3 Ų); L-Serine (XLogP3 = -3.1; TPSA = 83.6 Ų) |
| Quantified Difference | XLogP3: 0.2 units less lipophilic than phenylalanine and 1.4 units more than serine. TPSA: 9.3 Ų larger than phenylalanine and 11.0 Ų smaller than serine. |
| Conditions | Computed properties from PubChem (XLogP3 3.0 and Cactvs 3.4.8.18/24). |
Why This Matters
This distinct lipophilicity-polarity profile is critical for scientists optimizing ADME properties, as it predicts a different passive permeability and solubility envelope compared to natural amino acids, directly influencing lead compound selection and procurement decisions.
- [1] PubChem. (2025). Computed properties for CID 17958453, CID 6140, and CID 5951. National Center for Biotechnology Information. View Source
